Cas no 2229182-54-9 (3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid)
3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid
- 3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid
- EN300-1941510
- 2229182-54-9
-
- Inchi: 1S/C11H10ClF3O2/c1-6(4-10(16)17)8-3-2-7(12)5-9(8)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
- InChI Key: UZOCBLSEBZCXAO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(F)(F)F)C=1)C(C)CC(=O)O
Computed Properties
- Exact Mass: 266.0321417g/mol
- Monoisotopic Mass: 266.0321417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.3Ų
3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1941510-0.05g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 0.05g |
$647.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-0.1g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 0.1g |
$678.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-0.25g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 0.25g |
$708.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-0.5g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 0.5g |
$739.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-1.0g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1941510-2.5g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 2.5g |
$1509.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-5.0g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1941510-10.0g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1941510-1g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 1g |
$770.0 | 2023-09-17 | ||
| Enamine | EN300-1941510-5g |
3-[4-chloro-2-(trifluoromethyl)phenyl]butanoic acid |
2229182-54-9 | 5g |
$2235.0 | 2023-09-17 |
3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid
Comprehensive Overview of 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid (CAS No. 2229182-54-9)
3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid (CAS No. 2229182-54-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a chloro and trifluoromethyl substitution on the phenyl ring, which enhances its reactivity and potential applications. Researchers are particularly interested in its role as an intermediate in the synthesis of bioactive molecules, given its ability to influence metabolic pathways and receptor interactions.
In recent years, the demand for fluorinated compounds like 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid has surged, driven by their stability and bioavailability. This aligns with the growing trend in drug discovery, where CF3-containing molecules are prioritized for their lipophilicity and resistance to oxidative degradation. The compound’s CAS No. 2229182-54-9 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and material science.
One of the key applications of 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid lies in its potential as a building block for APIs (Active Pharmaceutical Ingredients). Its structural motif is found in several anti-inflammatory and antiviral agents, making it a subject of patents and preclinical studies. For instance, analogs of this compound have been explored for their efficacy in modulating enzyme inhibitors, a hot topic in precision medicine.
From an environmental perspective, the synthesis of 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid is being optimized to adhere to green chemistry principles. Researchers are investigating catalytic methods to reduce waste and energy consumption, addressing the broader industry shift toward sustainable manufacturing. This resonates with current searches on eco-friendly synthesis and circular economy in chemical production.
The compound’s physicochemical properties, such as solubility and melting point, are critical for formulation scientists. Data on CAS 2229182-54-9 often includes these parameters, as they determine compatibility with drug delivery systems. Recent publications highlight its use in nanocarrier technologies, a trending area in targeted therapy.
In summary, 3-4-chloro-2-(trifluoromethyl)phenylbutanoic acid (CAS No. 2229182-54-9) exemplifies the intersection of innovation and practical utility in modern chemistry. Its multifaceted applications—from pharmaceutical intermediates to sustainable synthesis—make it a compound of enduring interest. As search trends indicate, queries like "CF3-phenyl derivatives uses" and "CAS 2229182-54-9 suppliers" underscore its commercial and scientific viability.
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